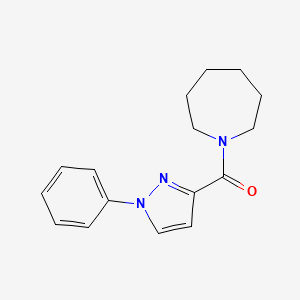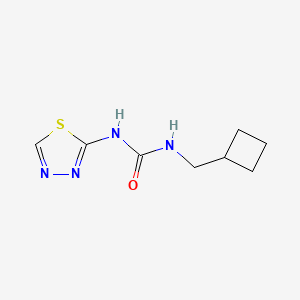![molecular formula C13H23N3O B7511328 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPOP is a heterocyclic compound that contains an oxadiazole ring and a piperidine ring.
Wirkmechanismus
The mechanism of action of 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole is not fully understood, but it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. This compound has also been found to inhibit the activity of protein kinase C, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as a therapeutic agent. However, the compound has also been found to exhibit some cytotoxicity against normal cells, indicating the need for further studies to determine its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is its high purity, which can be easily verified through various analytical techniques. However, the compound is relatively expensive and may not be readily available in large quantities, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole. One potential direction is the development of this compound-based anticancer drugs that exhibit improved efficacy and safety profiles compared to existing drugs. Another direction is the synthesis of novel materials and polymers using this compound as a building block. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in catalysis. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpiperidine with 2-bromo-1-propanol to form the intermediate compound, followed by the reaction of the intermediate with cyanogen bromide to produce this compound. The synthesis of this compound has been reported in several research papers, and the purity of the compound can be verified through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and dendrimers. In catalysis, this compound has been found to be an efficient ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-9(2)13-14-12(17-15-13)8-16-6-10(3)5-11(4)7-16/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWTSIRDGQICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC(=NO2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)

